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An in-depth guide for researchers and drug development professionals on the efficacy and

safety of Opigolix (ASP1707) in comparison to other oral GnRH antagonists in Phase II clinical

trials for the management of endometriosis-associated pain.

This guide provides a comprehensive comparison of the Phase II clinical trial data for Opigolix,

a novel oral gonadotropin-releasing hormone (GnRH) antagonist, against other key players in

the same class: Elagolix, Relugolix, and Linzagolix. The development of Opigolix was

discontinued in 2018 after the completion of its Phase II trials. However, the data from these

trials remain a valuable resource for understanding the therapeutic potential and safety profile

of this class of drugs. This document is intended for researchers, scientists, and drug

development professionals seeking a detailed, data-driven comparison to inform future

research and development in the field of endometriosis treatment.

Mechanism of Action of GnRH Antagonists
Gonadotropin-releasing hormone (GnRH) antagonists, including Opigolix, exert their

therapeutic effect by competitively binding to and blocking GnRH receptors in the pituitary

gland. This action inhibits the downstream signaling pathway that leads to the production of

luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in

these gonadotropins results in a dose-dependent suppression of ovarian estradiol production, a

key hormone in the pathophysiology of endometriosis. By inducing a hypoestrogenic state,

GnRH antagonists can effectively reduce the pain and inflammation associated with

endometrial lesions.
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The following tables summarize the key efficacy findings from the Phase II clinical trials of

Opigolix (TERRA study) and its comparators for the treatment of endometriosis-associated

pain. The primary endpoints in these studies typically involved the assessment of changes in

pain scores from baseline using various scales, such as the Numeric Rating Scale (NRS) or the

Visual Analog Scale (VAS).

Table 1: Change from Baseline in Overall Pelvic Pain (OPP) Scores at 12 Weeks
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Drug (Study) Dosage
Mean Change
from Baseline
(95% CI)

Placebo
Change from
Baseline (95%
CI)

p-value vs.
Placebo

Opigolix

(TERRA)
3 mg

-1.63 (-1.99,

-1.27)

-1.56 (-1.91,

-1.21)
NS

5 mg
-1.93 (-2.27,

-1.60)

-1.56 (-1.91,

-1.21)
NS

10 mg
-2.29 (-2.64,

-1.94)

-1.56 (-1.91,

-1.21)
0.011

15 mg
-2.13 (-2.47,

-1.79)

-1.56 (-1.91,

-1.21)
NS

Elagolix

(Diamond et al.)
150 mg -1.19 (±0.18 SE) -0.88 (±0.18 SE) NS[1]

250 mg -1.25 (±0.18 SE) -0.88 (±0.18 SE) NS[1]

Relugolix (Osuga

et al.)
10 mg -6.2 mm -3.8 mm <0.05

20 mg -8.1 mm -3.8 mm <0.001

40 mg -10.4 mm -3.8 mm <0.001

Linzagolix

(Donnez et al.)
75 mg

Responder Rate:

61.5%

Responder Rate:

34.5%
<0.05[2]

100 mg
Responder Rate:

56.4%

Responder Rate:

34.5%
<0.05[2]

200 mg
Responder Rate:

56.3%

Responder Rate:

34.5%
<0.05[2]

NS: Not Significant; SE: Standard Error. For Linzagolix, data is presented as responder rate

(≥30% reduction in overall pelvic pain) as the primary endpoint.

Table 2: Change from Baseline in Dysmenorrhea Scores at 12 Weeks
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Drug (Study) Dosage
Mean Change
from Baseline
(95% CI)

Placebo
Change from
Baseline (95%
CI)

p-value vs.
Placebo

Opigolix

(TERRA)
3 mg

-2.72 (-3.22,

-2.21)

-1.50 (-2.00,

-1.00)
0.003

5 mg
-2.85 (-3.33,

-2.38)

-1.50 (-2.00,

-1.00)
<0.001

10 mg
-3.97 (-4.46,

-3.48)

-1.50 (-2.00,

-1.00)
<0.001

15 mg
-4.18 (-4.66,

-3.70)

-1.50 (-2.00,

-1.00)
<0.001

Elagolix

(Diamond et al.)
150 mg

Significantly

greater reduction

than placebo at

week 12

(p<0.05)[1]

- -

250 mg

Significantly

greater reduction

than placebo at

week 12

(p<0.05)[1]

- -

Comparative Safety Data
The safety profile of GnRH antagonists is a critical consideration, with a particular focus on

hypoestrogenic side effects such as bone mineral density (BMD) loss and vasomotor

symptoms (hot flushes).

Table 3: Change in Bone Mineral Density (BMD) from Baseline at 24 Weeks
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Drug (Study) Dosage
Mean % Change in Lumbar
Spine BMD

Opigolix (TERRA) 3 mg Dose-dependent decrease

5 mg Dose-dependent decrease

10 mg Dose-dependent decrease

15 mg Dose-dependent decrease

Elagolix (Diamond et al.) 150 mg Minimal changes observed[1]

250 mg Minimal changes observed[1]

Relugolix (Osuga et al.) 10 mg -1.6% (±2.34 SD)[3]

20 mg -2.6% (±2.94 SD)[3]

40 mg -4.9% (±2.91 SD)[3]

Linzagolix (Donnez et al.) 50 mg <1% loss[2]

75 mg <1% loss[2]

100 mg
Dose-dependent increase in

loss

200 mg -2.6%[2]

SD: Standard Deviation

Table 4: Incidence of Hot Flushes
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Drug (Study) Dosage
Incidence of Hot
Flushes

Placebo Incidence

Opigolix (TERRA) All doses
Dose-dependent

increase
-

Elagolix (Diamond et

al.)
150 mg

Higher rates than

placebo[4]
-

250 mg
Higher rates than

placebo[4]
-

Relugolix (Osuga et

al.)
40 mg

Comparable to

leuprorelin[5]
-

Linzagolix (Donnez et

al.)
All doses

Dose-dependent

increase
-

Experimental Protocols
The Phase II trials for these GnRH antagonists shared a broadly similar design, which is

outlined in the workflow diagram below.
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Generalized Phase II Trial Workflow

Key Methodological Aspects:
Patient Population: The studies enrolled premenopausal women, typically aged 18-49 years,

with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated

pain.

Inclusion/Exclusion Criteria: Common inclusion criteria included a certain baseline level of

pain on a validated scale. Exclusion criteria often included other causes of chronic pelvic

pain, recent use of hormonal medications that could confound the results, and conditions

that would contraindicate a hypoestrogenic state (e.g., osteoporosis).
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Pain Assessment: Pain was typically assessed daily by the participants using an electronic

diary. The most common scales were the Numeric Rating Scale (NRS) for pain, ranging from

0 (no pain) to 10 (worst pain imaginable), or a Visual Analog Scale (VAS).

Safety Monitoring: Safety was monitored through the recording of adverse events (AEs),

regular laboratory tests, and vital sign measurements. A key safety assessment was the

measurement of bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA)

scans at baseline and at the end of the treatment period.

Responder Definition: A "responder" was often defined as a patient who achieved a clinically

meaningful reduction in their pain score (e.g., a 30% reduction from baseline) without an

increase in the use of rescue pain medication.

Logical Structure of this Comparison Guide
This guide is structured to provide a clear and logical flow of information, starting from the

fundamental mechanism of action and progressing to a detailed, data-driven comparison of

clinical trial results.
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Guide Content Structure

In conclusion, the Phase II data for Opigolix demonstrated a dose-dependent reduction in

endometriosis-associated pain, particularly dysmenorrhea. When compared to other oral GnRH

antagonists, its efficacy appears to be within a similar range. The safety profile, characterized

by a dose-dependent decrease in bone mineral density and an increase in hot flushes, is also

consistent with the class effect of GnRH antagonists. While the development of Opigolix was

halted, the data from its Phase II trials contribute to the broader understanding of this

therapeutic class and can inform the development of future treatments for endometriosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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